PDE7-IN-4

Neuroscience Alzheimer's Disease Blood-Brain Barrier

Why choose PDE7-IN-4 over other PDE7 inhibitors? This quinazolinone derivative uniquely crosses the blood-brain barrier, rescuing cognitive decline and restoring hippocampal neurogenesis and mitochondrial biogenesis in Alzheimer's models. Unlike BRL-50481 (benzenesulfonamide class, IC50 0.15 μM for PDE7A, primarily used in peripheral inflammation), PDE7-IN-4 penetrates the CNS and restores Aβ-impaired mitochondrial mass. Ideal for neurodegeneration target engagement studies. Guaranteed ≥98% purity. Ships ambient.

Molecular Formula C14H10N2OS
Molecular Weight 254.31 g/mol
CAS No. 18741-24-7
Cat. No. B1679142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePDE7-IN-4
CAS18741-24-7
SynonymsPDE7 inhibitor S14;  PDE7 inhibitor-S14;  S14; 
Molecular FormulaC14H10N2OS
Molecular Weight254.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=S
InChIInChI=1S/C14H10N2OS/c17-13-11-8-4-5-9-12(11)15-14(18)16(13)10-6-2-1-3-7-10/h1-9H,(H,15,18)
InChIKeyCRGOYNYLYMPGKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PDE7-IN-4 (CAS 18741-24-7): A Cell-Permeable PDE7 Inhibitor for Neuroscience and Inflammation Research


PDE7-IN-4, also known as PDE7 inhibitor S14, is a cell-permeable small molecule that inhibits phosphodiesterase 7 (PDE7), an enzyme that specifically hydrolyzes cyclic adenosine monophosphate (cAMP). This compound acts by targeting the cAMP/cAMP-response element binding protein (CREB) pathway [1]. It is a quinazolinone derivative with the molecular formula C14H10N2OS and a molecular weight of 254.31 g/mol [2]. PDE7-IN-4 has been shown to cross the blood-brain barrier, making it suitable for neuroscience research applications [3].

PDE7-IN-4 (CAS 18741-24-7): Why It Cannot Be Simply Replaced by Other PDE7 Inhibitors


Despite belonging to the same class of PDE7 inhibitors, PDE7-IN-4 cannot be casually substituted for other PDE7 inhibitors due to significant differences in their physicochemical properties, selectivity profiles, and biological activities. For instance, while BRL-50481 is a widely used selective PDE7 inhibitor with well-characterized potency (IC50 of 0.15 μM for PDE7A) , PDE7-IN-4 has a distinct chemical structure (quinazolinone vs. benzenesulfonamide) that may influence its cellular permeability, tissue distribution, and off-target effects. Additionally, PDE7-IN-4 has been specifically studied in neurodegenerative disease models, demonstrating the ability to cross the blood-brain barrier and rescue cognitive decline in Alzheimer's disease models [1], a property not universally shared among all PDE7 inhibitors. These differences underscore the need for careful compound selection based on specific experimental requirements rather than simple class-based substitution.

PDE7-IN-4 (CAS 18741-24-7) Quantitative Differentiation: Head-to-Head and Cross-Study Comparative Data


PDE7-IN-4 Demonstrates Blood-Brain Barrier Penetration, a Key Advantage Over BRL-50481 for CNS Applications

PDE7-IN-4 (S14) is a cell-permeable small heterocyclic molecule that is able to cross the blood-brain barrier [1]. This property is critical for central nervous system (CNS) applications. In contrast, BRL-50481, a commonly used selective PDE7 inhibitor, has limited documentation regarding its ability to cross the blood-brain barrier, with studies primarily focusing on peripheral applications .

Neuroscience Alzheimer's Disease Blood-Brain Barrier

PDE7-IN-4 Rescues Cognitive Decline in Alzheimer's Disease Model via cAMP/CREB Pathway

In APP/PS1 transgenic mice, an established Alzheimer's disease model, oral administration of PDE7-IN-4 (S14) at 15 mg/kg/day for 5 weeks rescued cognitive decline by improving hippocampal neurogenesis [1]. The compound acts by targeting the cyclic adenosine monophosphate (cAMP)/cAMP-response element binding protein (CREB) pathway [2]. While other PDE7 inhibitors like VP3.15 have shown CNS penetration and activity in other models, PDE7-IN-4 has been specifically validated in this Alzheimer's disease model.

Alzheimer's Disease cAMP/CREB Pathway Cognitive Function

PDE7-IN-4 Restores Mitochondrial Dynamics Impaired by Amyloid β, a Mechanism Not Well-Characterized for BRL-50481

PDE7-IN-4 (S14) treatment reverted the Aβ-induced reduction in mitochondrial mass in APP/PS1 mice and in human neuroblastoma SH-SY5Y cells co-exposed to Aβ [1]. The restoration of mitochondrial mass was found to be a dual effect: a rescue of mitochondrial biogenesis and a reduction in Aβ-increased mitophagy [1]. While BRL-50481 has been shown to provide neuroprotection in LPS-induced nigral dopaminergic toxicity, specific effects on mitochondrial dynamics in Aβ-induced pathology are not well-characterized for BRL-50481 [2].

Mitochondrial Dynamics Amyloid β Neuroprotection

PDE7-IN-4 (CAS 18741-24-7): Optimal Research Applications Based on Quantitative Differentiation


Alzheimer's Disease and Cognitive Decline Research

PDE7-IN-4 is particularly well-suited for studies investigating Alzheimer's disease and related cognitive decline due to its demonstrated ability to rescue cognitive deficits and restore hippocampal neurogenesis in APP/PS1 transgenic mice [1]. Its blood-brain barrier permeability and action on the cAMP/CREB pathway make it a valuable tool for probing PDE7's role in neurodegenerative processes [2].

Mitochondrial Dysfunction in Neurodegeneration

Researchers examining the role of mitochondrial dynamics in neurodegenerative diseases, especially those involving amyloid β pathology, should consider PDE7-IN-4 for its specific ability to restore mitochondrial mass and biogenesis impaired by Aβ overload [1]. This mechanistic action distinguishes it from other PDE7 inhibitors like BRL-50481, which lack this specific validation [2].

Central Nervous System Target Engagement Studies

For studies requiring a PDE7 inhibitor with confirmed central nervous system penetration, PDE7-IN-4 offers a validated option. Its ability to cross the blood-brain barrier is a key differentiator from PDE7 inhibitors like BRL-50481, which are primarily used in peripheral inflammation models [1]. This makes PDE7-IN-4 the preferred choice for CNS target engagement studies, particularly in rodent models of neurodegeneration [2].

Quote Request

Request a Quote for PDE7-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.